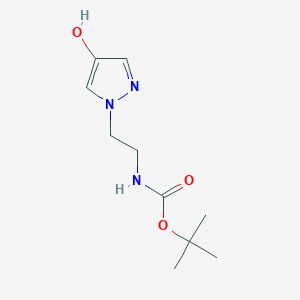

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxypyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)11-4-5-13-7-8(14)6-12-13/h6-7,14H,4-5H2,1-3H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTHYOSLOFIJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The bromo-to-hydroxy conversion typically proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed hydrolysis. In SNAr, the electron-deficient pyrazole ring facilitates hydroxide attack at the 4-position under basic conditions. A representative procedure involves:

-

Reagents :

-

tert-Butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate (1.0 equiv)

-

Sodium hydroxide (2.0–3.0 equiv)

-

Solvent: Tetrahydrofuran (THF)/water (3:1 v/v)

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

-

Procedure :

The bromo precursor is suspended in THF/water, and aqueous NaOH is added dropwise. The mixture is refluxed with stirring, followed by neutralization with HCl and extraction with dichloromethane. The organic layer is concentrated, and the product is purified via recrystallization or column chromatography. -

Yield and Purity :

Catalyzed Hydrolysis

For less reactive substrates, copper(I) iodide (5 mol%) with 1,10-phenanthroline (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C enhances substitution efficiency. This method reduces reaction time to 6–8 hours but requires stringent anhydrous conditions.

Direct Alkylation of 4-Hydroxy-1H-Pyrazole

An alternative approach involves alkylating 4-hydroxy-1H-pyrazole with a Boc-protected ethanolamine derivative. While conceptually straightforward, this method is limited by the low commercial availability of 4-hydroxy-1H-pyrazole and its susceptibility to oxidation.

Stepwise Alkylation and Protection

-

Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl Methanesulfonate :

-

Alkylation of 4-Hydroxy-1H-Pyrazole :

Cyclocondensation Approaches

Pyrazole ring formation offers a route to introduce the hydroxy group in situ. A cyclocondensation reaction between 1,3-diketones and hydrazine derivatives can yield 4-hydroxy-1H-pyrazole intermediates, which are subsequently functionalized.

Hydrazine Cyclization

-

Reaction Setup :

-

3-Oxo-pent-4-enoic acid tert-butyl carbamate (1.0 equiv)

-

Hydrazine hydrate (1.5 equiv)

-

Solvent: Ethanol

-

Temperature: Reflux, 8 hours

-

-

Outcome :

The reaction forms 4-hydroxy-1H-pyrazole-1-ethylcarbamate directly, bypassing bromination steps. However, regioselectivity challenges and moderate yields (55–65%) limit scalability.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that tert-butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate exhibits neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that the compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative damage in cellular models. This property is crucial for developing therapies aimed at diseases characterized by oxidative stress, including various forms of cancer and neurodegenerative disorders .

Pharmacological Studies

This compound has been investigated for its role as an inhibitor of key enzymes involved in neurotransmitter regulation. Specifically, studies have shown that it can act as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling in the brain and provide therapeutic benefits in cognitive disorders .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibition of amyloid-beta aggregation | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Acetylcholinesterase inhibition |

Case Study 1: Neuroprotection in Alzheimer's Models

A study conducted on cellular models exposed to amyloid-beta revealed that treatment with this compound resulted in a significant reduction of cell death and inflammatory markers. The compound's ability to modulate TNF-alpha levels was particularly noted, suggesting its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Antioxidant Efficacy

In another investigation, this compound was tested for its antioxidant properties using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited a dose-dependent response, effectively reducing oxidative stress markers in treated cells compared to controls .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tert-butyl carbamate moiety can also influence the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carbamates with Variable N-Substituents

details four derivatives synthesized by replacing the hydrogen on the pyrazole nitrogen (N1) with methyl, phenyl, or 4-chlorophenyl groups. These substitutions significantly alter physical properties and reactivity:

Key Findings :

- Yield : Bulky substituents (e.g., phenyl) improve yields (83% for 10c) compared to the unsubstituted target compound (48% for 10a), likely due to reduced side reactions.

- Melting Points : Smaller substituents (H or methyl) result in higher melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding in 10a).

Carbamates with Alternative Backbone Structures

- Ethoxyethyl Chains : describes tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate, featuring a polyethylene glycol (PEG)-like chain. Such structures exhibit higher hydrophilicity (similarity score 0.97 in ) compared to the ethyl-linked pyrazole in the target compound.

- Adamantane Derivatives : N-adamantanyl carbamates ( ) incorporate rigid, lipophilic adamantane groups, contrasting with the flexible ethyl chain in the target compound.

Heterocyclic Variations

- Pyridazine and Triazole Analogues: lists tert-butyl ((3-methyl-1H-pyrazol-4-yl)methyl)carbamate (similarity score 0.84 ), where the pyrazole is methyl-substituted at C3 instead of C4. This minor positional change could affect hydrogen-bonding capacity and solubility.

- Complex Heterocycles: Compounds like tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate ( ) integrate triazole rings, which are more polar and capable of metal coordination compared to pyrazoles.

Physicochemical and Functional Properties

Biological Activity

tert-Butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H20N4O2. The compound features a tert-butyl group, a hydroxy-substituted pyrazole ring, and an ethyl linker. The synthesis typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate in the presence of a base, followed by purification steps to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy group on the pyrazole ring can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the tert-butyl carbamate moiety influences the compound's solubility and stability, enhancing its potential as a therapeutic agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit CTP synthetase, an enzyme critical for nucleotide synthesis . The specific inhibitory potency of this compound against various enzymes remains an area for further exploration.

Case Studies

- CTP Synthetase Inhibition : In a study focused on CTP synthetase inhibitors, derivatives similar to this compound were evaluated for their inhibitory effects on Trypanosoma brucei CTPS. One derivative showed an IC50 value of 0.043 μM, suggesting that structural modifications can significantly enhance inhibitory activity against this target .

- Antiparasitic Activity : Another study highlighted the potential antiparasitic effects of pyrazole derivatives, suggesting that modifications like those present in this compound could lead to effective treatments for parasitic infections .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(4-hydroxy-1H-pyrazol-1-yl)ethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with tert-butyl carbamate derivatives and functionalize the pyrazole ring via nucleophilic substitution or coupling reactions. For example, highlights the use of tert-butyl chloroformate reacting with amino-pyrazole intermediates under basic conditions (e.g., triethylamine) .

- Optimization parameters :

- Temperature : Maintain 0–25°C during carbamate formation to avoid side reactions (e.g., hydrolysis) .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane, DMF) to enhance solubility and reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the pyrazole ring and carbamate group. For example, tert-butyl protons typically resonate at δ 1.4–1.5 ppm, while pyrazole protons appear between δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow to disperse vapors, especially during solvent evaporation steps .

- First aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carbamate group’s carbonyl may act as an electron-deficient center .

- Molecular Dynamics (MD) Simulations : Model solvation effects in water or organic solvents to assess hydrolytic stability. Use software like Gaussian or ORCA .

- pKa prediction : Tools like ACD/Labs or MarvinSuite estimate the acidity of the hydroxy-pyrazole group (likely pKa ~8–10) to guide reaction planning .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR vs. XRD results) for structural assignments?

Methodological Answer:

- Cross-validation : Compare NMR-derived torsion angles with XRD bond distances to identify discrepancies. For example, pyrazole ring planarity in XRD may conflict with dynamic NMR signals due to rotational barriers .

- Variable-temperature NMR : Detect conformational flexibility (e.g., tert-butyl rotation) by analyzing signal splitting at low temperatures .

- Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) improves accuracy for heavy atoms like oxygen in the carbamate group .

Q. What are the mechanistic insights into the hydrolysis of the carbamate group under acidic or basic conditions?

Methodological Answer:

- Acidic hydrolysis : The tert-butyl carbamate undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water to release CO and tert-butanol. Monitor via -NMR by observing tert-butyl signal disappearance .

- Basic hydrolysis : Hydroxide ions deprotonate the carbamate nitrogen, accelerating cleavage. Use kinetic studies (HPLC or UV-Vis) to determine rate constants (k) at varying pH .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazole ring to reduce carbamate lability .

Data Contradiction Analysis Example

Scenario : Conflicting solubility data in DMSO (reported as 10 mg/mL in vs. 5 mg/mL in ).

Resolution :

Reproduce conditions : Ensure identical temperature (e.g., 25°C), solvent purity, and agitation methods.

Analytical validation : Use gravimetric analysis (filter undissolved solids) and UV-Vis calibration curves for precise quantification .

Consider polymorphism : XRD can reveal different crystalline forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.